molecular formula C14H9ClF3NO4 B564256 rac 8,14-Dihydroxy Efavirenz-d4 CAS No. 1189859-26-4

rac 8,14-Dihydroxy Efavirenz-d4

Cat. No.: B564256
CAS No.: 1189859-26-4
M. Wt: 351.699
InChI Key: WILFXLMJFSKQRP-LNLMKGTHSA-N
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Description

rac 8,14-Dihydroxy Efavirenz-d4: is a deuterium-labeled analog of Efavirenz, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV infections. It is primarily used as an internal standard in analytical and pharmacokinetic research to improve the accuracy of mass spectrometry and liquid chromatography .

Preparation Methods

The synthesis of rac 8,14-Dihydroxy Efavirenz-d4 involves multiple steps, starting from the parent compound Efavirenz. The deuterium atoms are introduced through specific chemical reactions that replace hydrogen atoms with deuterium. The synthetic route typically involves the use of deuterated reagents and catalysts under controlled conditions to ensure the incorporation of deuterium at the desired positions . Industrial production methods are similar but scaled up to meet the demand for research and analytical purposes.

Chemical Reactions Analysis

rac 8,14-Dihydroxy Efavirenz-d4 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

rac 8,14-Dihydroxy Efavirenz-d4 is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of rac 8,14-Dihydroxy Efavirenz-d4 is similar to that of Efavirenz. It inhibits the activity of viral RNA-directed DNA polymerase (reverse transcriptase), preventing the replication of HIV. The compound acts by binding to the reverse transcriptase enzyme, causing a conformational change that inhibits its activity . This prevents the conversion of viral RNA into DNA, thereby blocking the replication of the virus.

Comparison with Similar Compounds

rac 8,14-Dihydroxy Efavirenz-d4 is unique due to its deuterium labeling, which enhances its stability and accuracy in analytical applications. Similar compounds include:

    Efavirenz: The parent compound, used as an antiretroviral drug.

    8-Hydroxy Efavirenz: A metabolite of Efavirenz.

    14-Hydroxy Efavirenz: Another metabolite of Efavirenz.

These compounds share similar structures and mechanisms of action but differ in their specific applications and properties.

Properties

IUPAC Name

6-chloro-8-hydroxy-4-[2-(2,2,3,3-tetradeuterio-1-hydroxycyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO4/c15-7-5-8-10(9(20)6-7)19-11(21)23-13(8,14(16,17)18)4-3-12(22)1-2-12/h5-6,20,22H,1-2H2,(H,19,21)/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILFXLMJFSKQRP-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#CC2(C3=C(C(=CC(=C3)Cl)O)NC(=O)O2)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C1(C#CC2(C3=C(C(=CC(=C3)Cl)O)NC(=O)O2)C(F)(F)F)O)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675851
Record name 6-Chloro-8-hydroxy-4-{[1-hydroxy(~2~H_4_)cyclopropyl]ethynyl}-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189859-26-4
Record name 6-Chloro-8-hydroxy-4-{[1-hydroxy(~2~H_4_)cyclopropyl]ethynyl}-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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